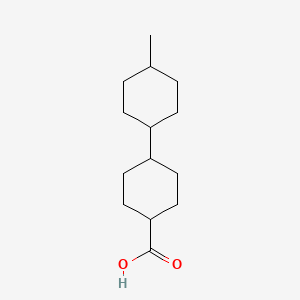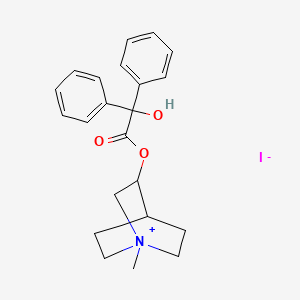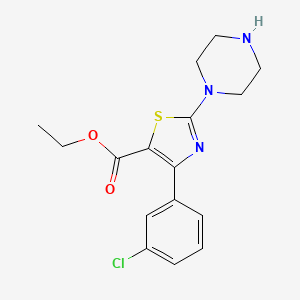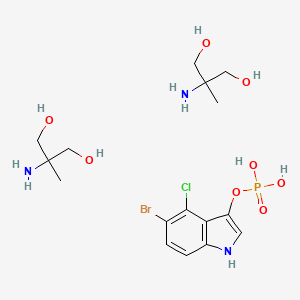
Bcip . 2 ampd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-3-indolyl phosphate bis(2-amino-2-methyl-1,3-propanediol) salt, commonly referred to as Bcip . 2 ampd, is a heterocyclic organic compound with the molecular formula C16H28BrClN3O8P and a molecular weight of 536.74 . This compound is widely used as a substrate in various biochemical assays, particularly in the detection of alkaline phosphatase activity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Bcip . 2 ampd typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with 2-amino-2-methyl-1,3-propanediol. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Bcip . 2 ampd undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Alkaline phosphatase is the enzyme commonly used to hydrolyze Bcip .
Oxidation: Nitro blue tetrazolium is used as the oxidizing agent in the reaction.
Major Products Formed
The major product formed from the hydrolysis and subsequent oxidation of Bcip . 2 ampd is a dark-blue indigo precipitating dye .
科学的研究の応用
Bcip . 2 ampd is extensively used in scientific research for various applications, including:
Immunoblotting: It is used as a substrate in Western blotting to detect alkaline phosphatase activity.
Immunohistochemistry: The compound is used in staining tissues to visualize the presence of specific proteins.
Colony and Plaque Lifts: It is used to detect alkaline phosphatase activity in bacterial colonies and viral plaques.
作用機序
The mechanism of action of Bcip . 2 ampd involves its hydrolysis by alkaline phosphatase to produce a blue intermediate. This intermediate is then oxidized by nitro blue tetrazolium to form a dark-blue indigo precipitating dye. The intense color produced is stable and can be visually observed, making it ideal for various biochemical assays .
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate (BCIP): This compound is similar to Bcip .
Nitro blue tetrazolium (NBT): Often used in conjunction with BCIP, NBT serves as the oxidizing agent in the reaction.
Uniqueness
Bcip . 2 ampd is unique due to its high sensitivity and stability as a substrate for alkaline phosphatase. The intense color produced upon reaction makes it highly suitable for visual detection in various biochemical assays .
特性
分子式 |
C16H28BrClN3O8P |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
2-amino-2-methylpropane-1,3-diol;(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 |
InChIキー |
URMDEOWVEFBCJN-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)N.CC(CO)(CO)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


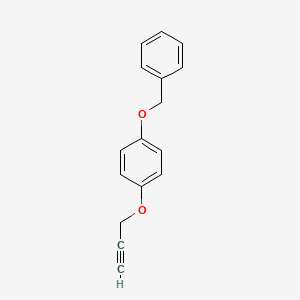
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
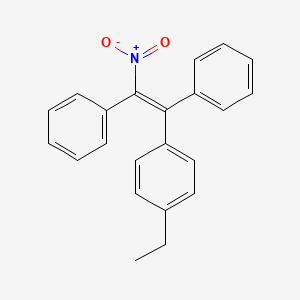
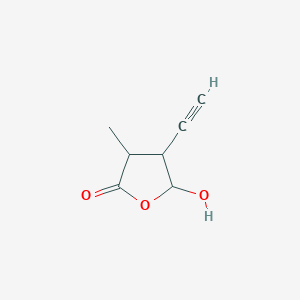
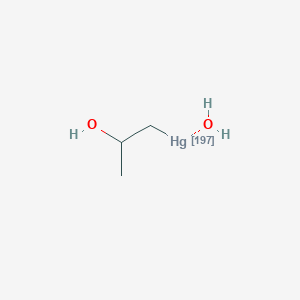
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
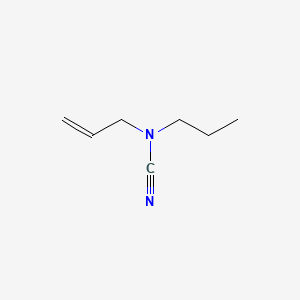
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
